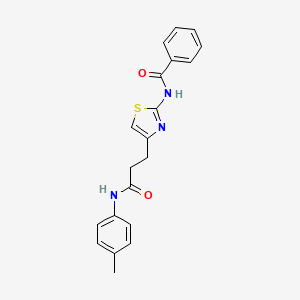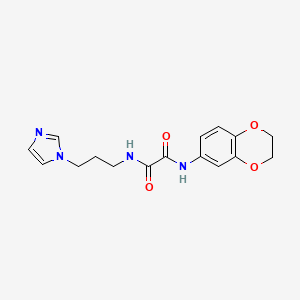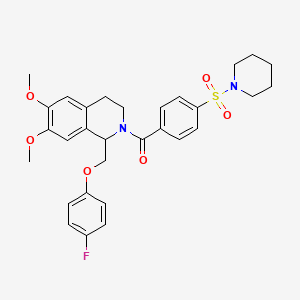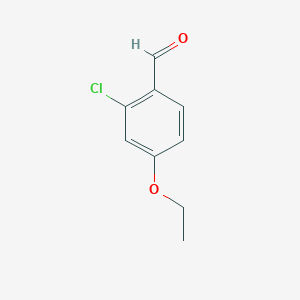![molecular formula C9H12ClNO B2582630 [4-Chloro-2-(dimethylamino)phenyl]methanol CAS No. 87066-92-0](/img/structure/B2582630.png)
[4-Chloro-2-(dimethylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-Chloro-2-(dimethylamino)phenyl]methanol” is a chemical compound with the CAS Number: 87066-92-0 . It has a molecular weight of 185.65 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “[4-Chloro-2-(dimethylamino)phenyl]methanol” is 1S/C9H12ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “[4-Chloro-2-(dimethylamino)phenyl]methanol” are not available, similar compounds often participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
“[4-Chloro-2-(dimethylamino)phenyl]methanol” is a liquid at room temperature . It has a molecular weight of 185.65 .Applications De Recherche Scientifique
X-ray Structure and Conformational Studies
Research conducted by Zhang et al. (2015) on the x-ray structure and conformational study of tris(2-(dimethylamino)phenyl)methanol salt derivatives highlights the roles of anions and hydrogen bonds in determining the structural configurations of related compounds. This study elucidates the influence of different anions on the hydrogen-bond structure of the organic cation, contributing significantly to the understanding of its molecular interactions and potential applications in material science and molecular engineering (Junkai Zhang et al., 2015).
Photochemical Reactions and Synthesis
Guizzardi et al. (2000) explored the easy photochemical preparation of 2-Dimethylaminophenylfurans, -Pyrroles, and -Thiophenes, demonstrating the compound's utility in synthesizing heterocyclic compounds via photolysis. This research provides a foundation for further exploration into the compound's applications in organic synthesis, particularly in the creation of heterocyclic compounds with potential applications in pharmaceuticals and materials science (B. Guizzardi et al., 2000).
Fluorescence Studies and Bioconjugation
Singh and Darshi (2004) conducted a fluorescence study of (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol and its bioconjugates with bovine and human serum albumins. Their research investigated the electronic absorption and fluorescence properties of the compound in various media, contributing to the understanding of its photophysical behavior and potential applications in bioconjugation and fluorescence microscopy (Anil Kumar Singh & Manjula Darshi, 2004).
Electroluminescent Materials
Huang et al. (2004) explored the synthesis of novel electroluminescent conjugated polyelectrolytes based on polyfluorene, including derivatives of [4-Chloro-2-(dimethylamino)phenyl]methanol. This research demonstrates the compound's potential application in the development of new materials for optoelectronic devices, highlighting its utility in creating blue-emitting conjugated polyelectrolytes for use in display technologies (F. Huang et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
[4-chloro-2-(dimethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRLNXNGRFNSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-2-(dimethylamino)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582553.png)

![2-Chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2582555.png)


![2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2582559.png)



![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-2-methylbutanoic acid](/img/structure/B2582566.png)

